

# Spectroscopic Profile of N-Methyl-D-glucamine: A Technical Guide

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## Compound of Interest

Compound Name: *N-Methyl-D-glucamine*

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## Introduction

**N-Methyl-D-glucamine** (Meglumine), a derivative of the amino sugar sorbitol, is a crucial excipient in the pharmaceutical industry.[1] Its primary role lies in forming stable salts with acidic drugs, thereby enhancing their solubility and bioavailability.[1] Meglumine is also utilized as a component in contrast media for diagnostic imaging and as a buffering agent in various formulations.[2] A thorough understanding of its molecular structure and purity is paramount for its application in drug development and manufacturing. This technical guide provides an in-depth overview of the spectroscopic analysis of **N-Methyl-D-glucamine**, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data and protocols presented herein are intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

## Spectroscopic Data Summary

The following table summarizes the key quantitative data obtained from the spectroscopic analysis of **N-Methyl-D-glucamine**.

Spectroscopic Technique	Parameter	Value	Reference
$^1\text{H}$ NMR	Chemical Shift ( $\delta$ )	Data not explicitly available in search results. A Varian A-60 instrument was referenced.	[3]
$^{13}\text{C}$ NMR (Predicted, 400 MHz, $\text{D}_2\text{O}$ )	Chemical Shift ( $\delta$ )	34.1 ppm (C-N), 51.6 ppm, 63.8 ppm, 68.7 ppm, 70.5 ppm, 71.8 ppm, 72.1 ppm	
FT-IR (KBr Wafer)	Vibrational Frequency ( $\text{cm}^{-1}$ )	Broad O-H and N-H stretch ( $\sim 3400\text{-}3100\text{ cm}^{-1}$ ), C-H stretch ( $\sim 2900\text{ cm}^{-1}$ ), O-H bend ( $\sim 1460\text{ cm}^{-1}$ ), C-N stretch ( $\sim 1100\text{ cm}^{-1}$ ), C-O stretch ( $\sim 1080\text{-}1030\text{ cm}^{-1}$ )	[3][4]
Mass Spectrometry (GC-MS, EI)	Mass-to-Charge Ratio (m/z)	196.1 ( $\text{M}+\text{H}$ ) $^+$ , 178.1, 160.1, 129.1, 74.0, 44.0	[3][5]

## Experimental Protocols

Detailed methodologies for the spectroscopic analysis of **N-Methyl-D-glucamine** are outlined below. These protocols are based on standard laboratory practices and information gathered from public databases.

### 1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR Spectroscopy:
  - Sample Preparation: Dissolve approximately 5-10 mg of **N-Methyl-D-glucamine** in 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{D}_2\text{O}$ ,  $\text{DMSO-d}_6$ ). Ensure complete dissolution.

- Instrumentation: A standard NMR spectrometer (e.g., Varian A-60 or equivalent) operating at a frequency of 300 MHz or higher.[3]
- Data Acquisition: Acquire the  $^1\text{H}$  NMR spectrum at room temperature. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., TMS or the residual solvent peak).
- $^{13}\text{C}$  NMR Spectroscopy:
  - Sample Preparation: Prepare a more concentrated sample than for  $^1\text{H}$  NMR, typically 20-50 mg of **N-Methyl-D-glucamine** in 0.6-0.7 mL of a deuterated solvent.
  - Instrumentation: An NMR spectrometer with a carbon probe, operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz  $^1\text{H}$  instrument).
  - Data Acquisition: Acquire the  $^{13}\text{C}$  NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to  $^1\text{H}$  NMR to obtain a good signal-to-noise ratio.
  - Data Processing: Process the data similarly to the  $^1\text{H}$  NMR spectrum.

## 2. Fourier-Transform Infrared (FT-IR) Spectroscopy

- KBr Pellet Method:
  - Sample Preparation: Grind a small amount (1-2 mg) of **N-Methyl-D-glucamine** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[3] Press the mixture into a thin, transparent pellet using a hydraulic press.
  - Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer (e.g., Bio-Rad FTS or equivalent).[3]
  - Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added at a resolution of  $4\text{ cm}^{-1}$  over

the range of 4000-400  $\text{cm}^{-1}$ . A background spectrum of an empty sample holder or a pure KBr pellet should be collected and subtracted from the sample spectrum.

- Attenuated Total Reflectance (ATR) Method:
  - Sample Preparation: Place a small amount of the solid **N-Methyl-D-glucamine** sample directly onto the ATR crystal.
  - Instrumentation: An FT-IR spectrometer equipped with an ATR accessory.
  - Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum in the same manner as the KBr pellet method.

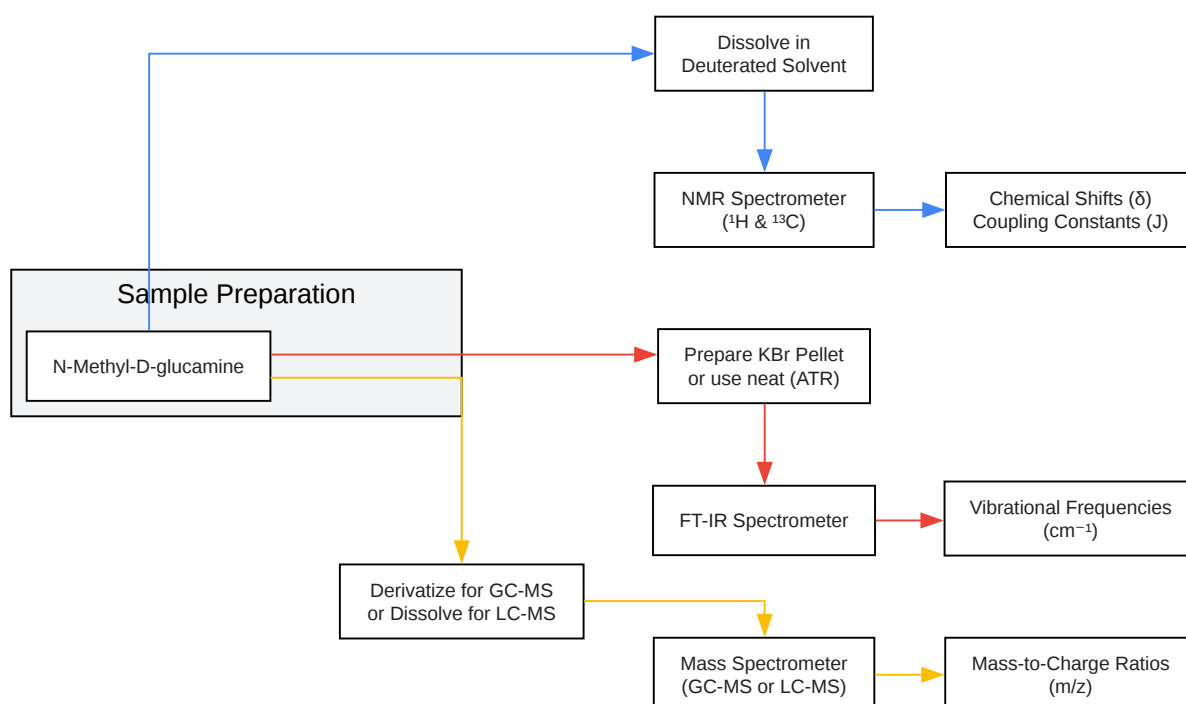
### 3. Mass Spectrometry (MS)

- Gas Chromatography-Mass Spectrometry (GC-MS):
  - Sample Preparation: Derivatization of **N-Methyl-D-glucamine** is typically required to increase its volatility for GC analysis. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
  - Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (e.g., HITACHI M-2500 or equivalent) with an electron ionization (EI) source.[3]
  - GC Conditions: Use a suitable capillary column (e.g., DB-5ms). The oven temperature program should be optimized to achieve good separation of the derivatized analyte.
  - MS Conditions: The mass spectrometer is typically operated in EI mode at 70 eV. Mass spectra are recorded over a mass range of  $m/z$  30-500.
- Liquid Chromatography-Mass Spectrometry (LC-MS):
  - Sample Preparation: Dissolve the **N-Methyl-D-glucamine** sample in a suitable solvent compatible with the LC mobile phase (e.g., a mixture of water and acetonitrile).
  - Instrumentation: A High-Performance Liquid Chromatograph (HPLC) system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

- LC Conditions: A mixed-mode stationary phase column can be used for retention.[1] The mobile phase typically consists of an aqueous buffer and an organic modifier.[1]
- MS Conditions: The mass spectrometer can be operated in either positive or negative ion mode. The cone voltage and other source parameters should be optimized to maximize the signal of the parent ion.

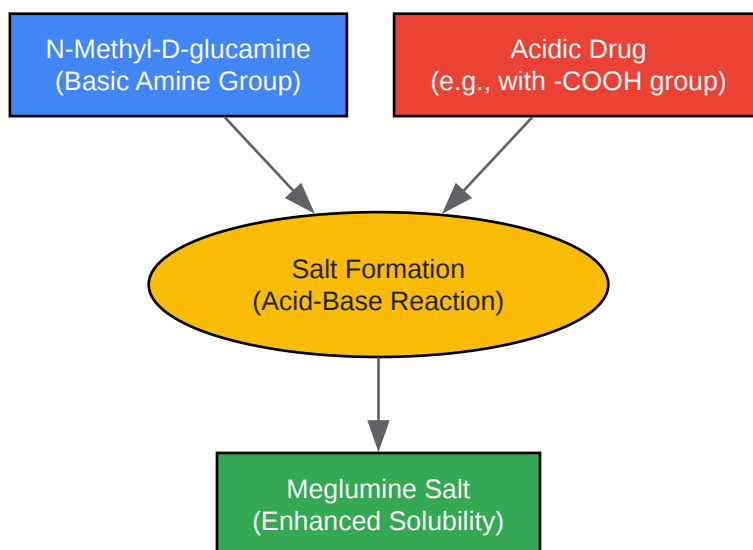
## Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of **N-Methyl-D-glucamine** and a conceptual representation of its use as a salt-forming agent.



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Workflow for the spectroscopic analysis of **N-Methyl-D-glucamine**.



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Conceptual diagram of **N-Methyl-D-glucamine** as a salt-forming agent.

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## References

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